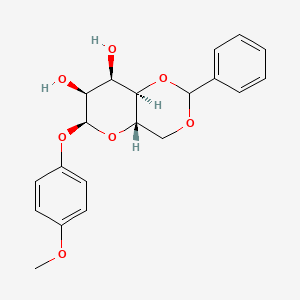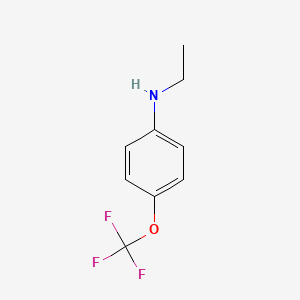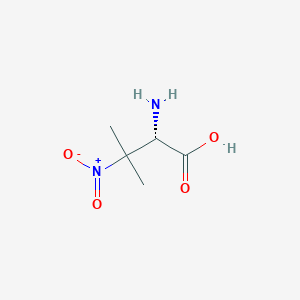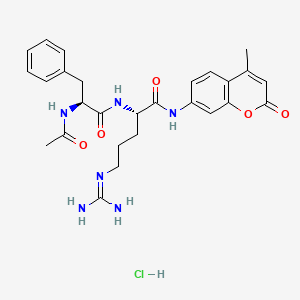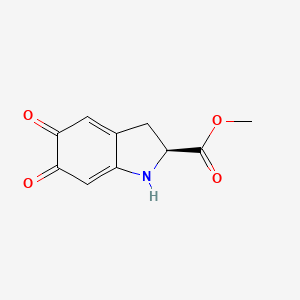![molecular formula C16H19NO10S B1143194 2H-1-Benzopyran-2-one, 7-[[2-deoxy-2-(sulfoamino)-alpha-D-glucopyranosyl]oxy]-4-methyl- CAS No. 180088-52-2](/img/structure/B1143194.png)
2H-1-Benzopyran-2-one, 7-[[2-deoxy-2-(sulfoamino)-alpha-D-glucopyranosyl]oxy]-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ferrous carbonate, also referred to as siderite, is a mineral composed primarily of iron(II) carbonate (FeCO₃). It is a valuable iron ore and occurs in various environments, often associated with sedimentary rocks.
Synthesis Analysis
Ferrous carbonate can be synthesized through the precipitation from the reaction of ferrous sulfate and sodium carbonate in an aqueous medium. The precipitate, when calcined, transforms into iron oxides with magnetic properties, indicating the thermal decomposition pathway of ferrous carbonate to iron oxides, particularly gamma ferric oxide (B. Narasimhan et al., 2002)(source).
Molecular Structure Analysis
The molecular structure of ferrous carbonate involves Fe(II) ions coordinated by carbonate ions. In some cases, the green rust formation, a layered double hydroxide, can occur via the oxidation of ferrous hydroxide in the presence of carbonate ions, leading to a structure where Fe(II) and Fe(III) are interlayered with carbonate ions and water molecules (S. Drissi et al., 1995)(source).
Chemical Reactions and Properties
Ferrous carbonate undergoes oxidation in aqueous media containing carbonate ions, forming green rusts that can further oxidize to form stable iron oxides like goethite. The presence of carbonate ions influences the oxidation pathway and the resulting iron oxide forms (H. Drissi et al., 1994)(source).
Physical Properties Analysis
Ferrous carbonate is characterized by its crystalline structure, which can be influenced by synthesis conditions such as temperature and the presence of other ions. For instance, the crystal structure and size can significantly affect the magnetic properties of the resulting iron oxides upon calcination (B. Narasimhan et al., 2002)(source).
Chemical Properties Analysis
The chemical properties of ferrous carbonate, such as its solubility and reactivity, are affected by its interaction with aqueous media, particularly in the presence of carbonate ions. These interactions play a crucial role in the formation of various iron oxide phases through oxidation and hydrolysis reactions (S. Drissi et al., 1995)(source).
Aplicaciones Científicas De Investigación
Benzopyrans in Cancer Research
Benzopyrans, a class of organic compounds, are known for their diverse biological activities, including anticancer properties. For example, certain benzopyran derivatives have been studied for their potential roles in inhibiting cancer cell growth or as markers in cancer diagnostics. In the context of ovarian cancer, a study by Madiyalakan et al. (1987) developed a modified procedure for determining certain enzyme activities in human serum, employing synthetic substrates related to glucopyranoside, which could have diagnostic value for ovarian cancer, although caution was advised due to overlapping enzyme activity levels between patients and healthy controls (Madiyalakan et al., 1987).
Glucopyranosyl Derivatives in Metabolic Studies
Glucopyranosyl derivatives are frequently studied for their roles in metabolism and as part of drug molecules aimed at treating metabolic disorders. For instance, the study of serum metabolomics in type 2 diabetes mellitus (T2DM) patients treated with gliclazide, a sulfonylurea drug, highlighted the metabolic profiling changes associated with significant responders to the treatment. This research, conducted by Zhou et al. (2018), showed that clinical improvements in blood glucose levels and insulin sensitivity were associated with alterations in various metabolic pathways, including the tricarboxylic acid (TCA) cycle and lipid oxidation (Zhou et al., 2018).
Propiedades
IUPAC Name |
[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]sulfamic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO10S/c1-7-4-12(19)26-10-5-8(2-3-9(7)10)25-16-13(17-28(22,23)24)15(21)14(20)11(6-18)27-16/h2-5,11,13-18,20-21H,6H2,1H3,(H,22,23,24)/t11-,13-,14-,15-,16+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEDCRZHOZSQII-BTAUDXDXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)NS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO10S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-1-Benzopyran-2-one, 7-[[2-deoxy-2-(sulfoamino)-alpha-D-glucopyranosyl]oxy]-4-methyl- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-METHYL-2-((E)-3-[1-[3-(TRIMETHYLAMMONIO)PROPYL]-4(1H)-PYRIDINYLIDENE]-1-PROPENYL)-1,3-BENZOTHIAZOL](/img/no-structure.png)
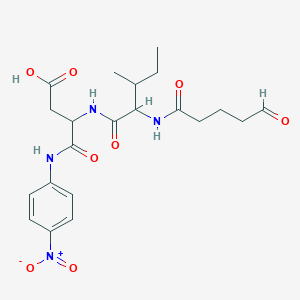
![Xanthylium, 6-(diethylamino)-1,2,3,4-tetrahydro-4-[(5,8,9,10-tetrahydro-6H-benzo[c]xanthen-11-yl)methylene]-, perchlorate (9CI)](/img/structure/B1143116.png)
